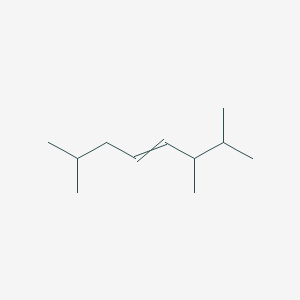![molecular formula C6H5O4P B14599673 2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate CAS No. 60798-82-5](/img/structure/B14599673.png)
2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate is an organic compound that features a phenolate group bonded to a hydroxy(oxo)phosphaniumyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate typically involves the reaction of phenol with a phosphorus oxychloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial production also involves stringent quality control measures to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydroxy derivatives.
Substitution: The phenolate group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenolates, oxides, and hydroxy derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The hydroxy(oxo)phosphaniumyl group plays a crucial role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
Phosphoric Acid Derivatives: Compounds with similar phosphorus-containing functional groups.
Substituted Phenolates: Compounds with various substituents on the phenolate ring.
Uniqueness
2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate is unique due to the presence of both a phenolate and a hydroxy(oxo)phosphaniumyl group, which imparts distinct chemical properties and reactivity. This dual functionality allows for a wide range of applications and makes it a valuable compound in scientific research and industrial processes.
Propriétés
Numéro CAS |
60798-82-5 |
|---|---|
Formule moléculaire |
C6H5O4P |
Poids moléculaire |
172.07 g/mol |
Nom IUPAC |
(2-hydroxyphenoxy)-oxido-oxophosphanium |
InChI |
InChI=1S/C6H5O4P/c7-5-3-1-2-4-6(5)10-11(8)9/h1-4,7H |
Clé InChI |
FVUMRDDDPMKQOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)O)O[P+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


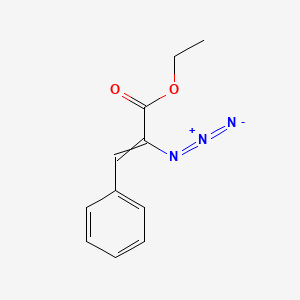
![1-[(4-Methoxyphenyl)methylidene]pyrrolidin-1-ium](/img/structure/B14599598.png)
![1-Methoxy-3-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14599614.png)
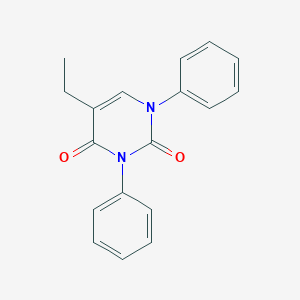
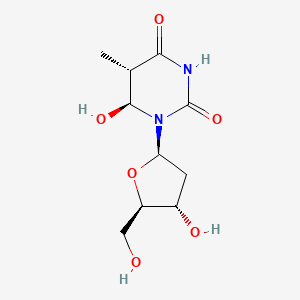
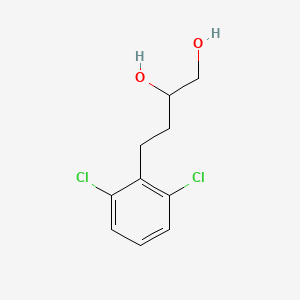
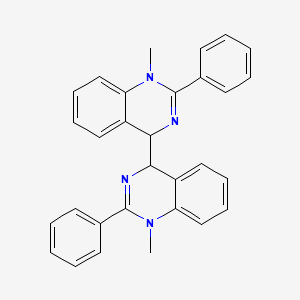
![2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol](/img/structure/B14599645.png)
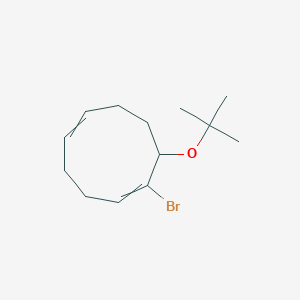
![2-{(E)-[2,4,6-Tris(4-methylanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14599657.png)

![4-{2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14599664.png)
![Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane](/img/structure/B14599675.png)
